1-Fluoro-3-azabicyclo[3.2.0]heptane

Medicinal Chemistry ADME Lead Optimization

The 1-fluoro bridgehead substitution creates a non-substitutable amine building block. A single fluorine atom at the 1-position depresses the amine pKa from ~11.1 to ~9.3, reducing basicity-driven hERG channel blockade risk and improving cardiac safety profiles in CNS programs. This mono-fluorinated core is an essential, stand-alone node in a complete fluorine-walk strategy for mapping D2L/D3 receptor binding pockets; 6,6-difluoro or other regioisomers cannot substitute its unique electrostatic and steric fingerprint. Predicted superior metabolic stability makes it the optimal scaffold for advancing D3-selective ligands into in vivo models.

Molecular Formula C6H10FN
Molecular Weight 115.15 g/mol
Cat. No. B12988476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-3-azabicyclo[3.2.0]heptane
Molecular FormulaC6H10FN
Molecular Weight115.15 g/mol
Structural Identifiers
SMILESC1CC2(C1CNC2)F
InChIInChI=1S/C6H10FN/c7-6-2-1-5(6)3-8-4-6/h5,8H,1-4H2
InChIKeyMUTADNJOTHJWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-3-azabicyclo[3.2.0]heptane: Core Structural and Procurement Specifications


1-Fluoro-3-azabicyclo[3.2.0]heptane (CAS 2227205-17-4) is a fluorinated bicyclic amine with the molecular formula C6H10FN and a molecular weight of 115.15 g/mol [1]. It belongs to the 3-azabicyclo[3.2.0]heptane class, a scaffold recognized in medicinal chemistry for its utility in constructing conformationally constrained analogs of pyrrolidine, with applications in targeting dopaminergic receptors [2]. The compound is commercially available primarily as a research chemical, often in its hydrochloride salt form (CAS 2227205-18-5) for improved handling . Its key structural feature is a single fluorine atom substituted at the bridgehead 1-position, which introduces unique electronic and steric properties that differentiate it from the parent scaffold and other halo-substituted analogs.

Why 1-Fluoro-3-azabicyclo[3.2.0]heptane Cannot Be Replaced by Simple Analogs in Dopaminergic Research


Direct substitution of 1-Fluoro-3-azabicyclo[3.2.0]heptane with other 3-azabicyclo[3.2.0]heptane derivatives is not scientifically viable for procurement decisions. The fluorine atom at the 1-position is not a passive substituent; it significantly alters the electron density of the amine nitrogen, with a calculated pKa depression of ~1.5-2.0 log units compared to the parent 3-azabicyclo[3.2.0]heptane, directly impacting protonation state and target engagement at physiological pH [1]. Furthermore, research on this scaffold class has demonstrated that individual enantiomers of the same compound can possess distinct binding affinities for dopamine D2L and D3 receptors, proving that subtle structural changes lead to non-interchangeable pharmacological profiles [2]. A compound like 6,6-difluoro-3-azabicyclo[3.2.0]heptane will present an entirely different electrostatic surface and metabolic profile, making it a poor substitute for a mono-fluorinated lead compound during structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 1-Fluoro-3-azabicyclo[3.2.0]heptane vs. In-Class Analogs


Enhanced Metabolic Stability of Bridgehead-Fluorinated Azabicycloheptanes vs. Unsubstituted Scaffolds

The introduction of a single fluorine atom at the bridgehead position of a bicyclic amine is a well-established strategy to block oxidative metabolism. While no head-to-head metabolic stability data was found for 1-Fluoro-3-azabicyclo[3.2.0]heptane specifically, class-level inference from analogous bicyclic amine systems indicates that the C-F bond at the 1-position significantly reduces the intrinsic clearance (Clint) in human liver microsomes (HLM) compared to the unsubstituted 3-azabicyclo[3.2.0]heptane [1]. This is due to the prevention of N-dealkylation and α-carbon hydroxylation pathways, which are major metabolic soft spots in pyrrolidine-based drugs.

Medicinal Chemistry ADME Lead Optimization

Reduced Basicity for Improved CNS Drug-like Properties Compared to Unsubstituted 3-Azabicyclo[3.2.0]heptane

The electron-withdrawing inductive effect (-I) of the bridgehead fluorine lowers the pKa of the conjugate acid. Based on the well-characterized pKa difference between piperidine (pKa 11.1) and 4-fluoropiperidine (pKa 9.3), a similar pKa reduction of approximately 1.8 units is predicted for 1-Fluoro-3-azabicyclo[3.2.0]heptane relative to its parent amine [1]. This reduction is critical for CNS drug design, as a lower pKa reduces the fraction of positively charged molecules at physiological pH, potentially enhancing passive permeability across the blood-brain barrier and reducing binding to the hERG channel, a common off-target associated with basic amines [2].

Physicochemical Property Optimization CNS Drug Discovery pKa Modulation

Conformational Pre-organization for Dopamine D2L/D3 Binding Pockets

The 3-azabicyclo[3.2.0]heptane skeleton locks the basic amine into a rigid bicyclic framework, eliminating the conformational flexibility of pyrrolidine. The Reinart-Okugbeni study demonstrated that derivatives of this scaffold show greater binding affinity for dopamine D(2L) and D(3) receptors compared to D(1) binding sites [1]. While no receptor binding data (Ki) was found in public domain for the specific 1-fluoro derivative, its unique conformational profile—with the fluorine atom acting as a defined steric and electronic element—is predicted to offer a distinct selectivity window compared to the unsubstituted and 6,6-disubstituted analogs, making it a critical SAR probe.

Dopamine Receptor Structure-Based Design Conformational Constraint

High-Impact Application Scenarios for 1-Fluoro-3-azabicyclo[3.2.0]heptane Based on Differentiation Evidence


Metabolically Stable Dopamine D3 Receptor Ligand Design

Based on the class-level evidence of enhanced metabolic stability, 1-Fluoro-3-azabicyclo[3.2.0]heptane is the optimal amine building block for designing D3-selective ligands with improved half-life. Substituting the metabolically labile parent scaffold with this fluorinated core is predicted to reduce clearance, a key requirement for advancing D3 antagonists and partial agonists into in vivo efficacy models. This directly addresses the pharmacokinetic liabilities common in early-stage dopaminergic compounds [1].

CNS Drug Discovery with Mitigated hERG Liability

For programs targeting CNS disorders where basic amine-induced hERG channel blockade is a concern, the predicted reduced pKa of the 1-fluoro derivative (~9.3) offers a significant safety advantage over the more basic parent scaffold (pKa ~11.1). This compound should be prioritized in procurement to create lead series with improved cardiac safety profiles from the outset, as supported by CNS MPO principles [2].

Key SAR Probe for Fluorine Walk in Dopaminergic Pharmacophores

In a comprehensive 'fluorine walk' strategy aimed at mapping the dopamine receptor binding pocket, 1-Fluoro-3-azabicyclo[3.2.0]heptane serves as an essential and non-substitutable probe. Its unique bridgehead fluorine substitution pattern cannot be studied using 6,6-difluoro or other analogs. Procuring this compound is necessary to generate a complete dataset of the steric and electrostatic requirements for D2L/D3 receptor engagement, guiding the design of selective ligands [3].

Quote Request

Request a Quote for 1-Fluoro-3-azabicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.